4-(3-Methylbenzo[d]thiazol-2(3H)-ylidene)-3-phenylisoxazol-5(4H)-one
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Overview
Description
4-(3-Methylbenzo[d]thiazol-2(3H)-ylidene)-3-phenylisoxazol-5(4H)-one is a complex organic compound that features a unique combination of benzothiazole and isoxazole moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anti-cancer, anti-inflammatory, and anti-infective properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Methylbenzo[d]thiazol-2(3H)-ylidene)-3-phenylisoxazol-5(4H)-one typically involves the condensation of 2-methylbenzo[d]thiazole with appropriate isoxazole derivatives. One common method involves dissolving 2-methylbenzo[d]thiazol-6-ol or 2-methylbenzo[d]thiazol-5-ol in dimethylformamide (DMF), followed by the addition of benzyl bromide derivatives and potassium carbonate (K₂CO₃). The reaction mixture is stirred at room temperature to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(3-Methylbenzo[d]thiazol-2(3H)-ylidene)-3-phenylisoxazol-5(4H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the benzothiazole and isoxazole rings.
Common Reagents and Conditions
Oxidation: H₂O₂, KMnO₄
Reduction: NaBH₄, LiAlH₄
Substitution: Various nucleophiles and electrophiles under appropriate conditions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of alcohols or amines.
Scientific Research Applications
4-(3-Methylbenzo[d]thiazol-2(3H)-ylidene)-3-phenylisoxazol-5(4H)-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its anti-cancer, anti-inflammatory, and anti-infective properties.
Mechanism of Action
The mechanism of action of 4-(3-Methylbenzo[d]thiazol-2(3H)-ylidene)-3-phenylisoxazol-5(4H)-one involves its interaction with specific molecular targets and pathways. For instance, as a monoamine oxidase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of neurotransmitters and thereby exerting its neuroprotective effects . Additionally, its anti-cancer activity may involve the inhibition of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
2-Methylbenzo[d]thiazole derivatives: These compounds share the benzothiazole moiety and exhibit similar biological activities.
Thiazole-based pyrazoles: These compounds also contain a thiazole ring and have been studied for their anti-cancer and anti-infective properties.
Uniqueness
4-(3-Methylbenzo[d]thiazol-2(3H)-ylidene)-3-phenylisoxazol-5(4H)-one is unique due to its combination of benzothiazole and isoxazole rings, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C17H12N2O2S |
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Molecular Weight |
308.4 g/mol |
IUPAC Name |
(4Z)-4-(3-methyl-1,3-benzothiazol-2-ylidene)-3-phenyl-1,2-oxazol-5-one |
InChI |
InChI=1S/C17H12N2O2S/c1-19-12-9-5-6-10-13(12)22-16(19)14-15(18-21-17(14)20)11-7-3-2-4-8-11/h2-10H,1H3/b16-14- |
InChI Key |
CDQLESOBPJTXCK-PEZBUJJGSA-N |
Isomeric SMILES |
CN\1C2=CC=CC=C2S/C1=C\3/C(=NOC3=O)C4=CC=CC=C4 |
Canonical SMILES |
CN1C2=CC=CC=C2SC1=C3C(=NOC3=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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